2-([11'-Biphenyl]-4-yl)propan-1-ol
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Overview
Description
2-([11’-Biphenyl]-4-yl)propan-1-ol is a chemical compound that belongs to the alcohol group It is characterized by the presence of a biphenyl group attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-([11’-Biphenyl]-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, the production of 2-([11’-Biphenyl]-4-yl)propan-1-ol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions: 2-([11’-Biphenyl]-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields different alcohols or hydrocarbons.
Substitution: Forms halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-([11’-Biphenyl]-4-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-([11’-Biphenyl]-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in catalytic processes, it may act as a substrate or intermediate, undergoing transformations that lead to the formation of desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Phenyl-2-propanol: A structurally similar compound with a phenyl group instead of a biphenyl group.
Propan-1-ol: A simpler alcohol with a single propanol moiety.
Propan-2-ol: An isomer of propan-1-ol with different chemical properties.
Uniqueness: 2-([11’-Biphenyl]-4-yl)propan-1-ol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H16O |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H16O/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3 |
InChI Key |
MCTUQDKYUYFTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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